molecular formula C12H27N3O B14634789 N-{2-[(2-Aminoethyl)amino]ethyl}octanamide CAS No. 53866-63-0

N-{2-[(2-Aminoethyl)amino]ethyl}octanamide

Katalognummer: B14634789
CAS-Nummer: 53866-63-0
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: UXDAYMQRKUHQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-Aminoethyl)amino]ethyl}octanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an octanamide backbone with an aminoethyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}octanamide typically involves the reaction of octanoyl chloride with N-(2-aminoethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2-Aminoethyl)amino]ethyl}octanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-Aminoethyl)amino]ethyl}octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}octanamide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors or enzymes and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure with a longer alkyl chain.

    N-(2-Aminoethyl)acetamide: Contains a shorter alkyl chain and different functional groups.

    N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)nicotinamide: Contains a nicotinamide moiety instead of an octanamide.

Uniqueness

N-{2-[(2-Aminoethyl)amino]ethyl}octanamide is unique due to its specific combination of an octanamide backbone with aminoethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

53866-63-0

Molekularformel

C12H27N3O

Molekulargewicht

229.36 g/mol

IUPAC-Name

N-[2-(2-aminoethylamino)ethyl]octanamide

InChI

InChI=1S/C12H27N3O/c1-2-3-4-5-6-7-12(16)15-11-10-14-9-8-13/h14H,2-11,13H2,1H3,(H,15,16)

InChI-Schlüssel

UXDAYMQRKUHQIY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.